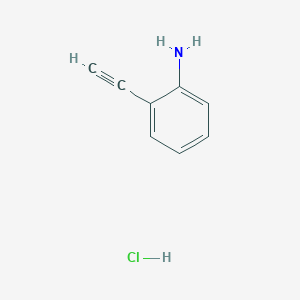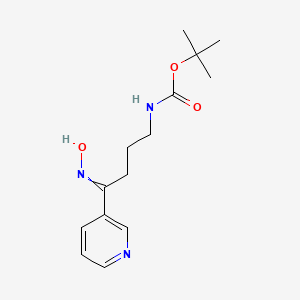![molecular formula C21H21N3O3 B12448820 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12448820.png)
2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a benzyl group, a nitrophenyl group, and a hexahydroisoindolone core, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps:
Formation of the Hexahydroisoindolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate nitrophenyl precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products
Oxidation: Products may include benzaldehyde derivatives or nitrophenyl oxides.
Reduction: Products may include amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Research: It can be used as a probe or reagent in various biological assays.
作用機序
The mechanism of action of 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the benzyl group may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-benzyl-3-[(2-aminophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with an amino group instead of a nitro group.
2-benzyl-3-[(2-methylphenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-benzyl-3-[(2-nitrophenyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one makes it unique compared to its analogs. This group can participate in various chemical reactions, providing opportunities for further functionalization and derivatization.
特性
分子式 |
C21H21N3O3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
2-benzyl-3-(2-nitroanilino)-4,5,6,7-tetrahydro-3H-isoindol-1-one |
InChI |
InChI=1S/C21H21N3O3/c25-21-17-11-5-4-10-16(17)20(23(21)14-15-8-2-1-3-9-15)22-18-12-6-7-13-19(18)24(26)27/h1-3,6-9,12-13,20,22H,4-5,10-11,14H2 |
InChIキー |
RUOLHLMPFHZPPC-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C(N(C2=O)CC3=CC=CC=C3)NC4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
![3-methyl-N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12448781.png)

![(4-nitrophenyl)methyl (5R,6S)-3-hydroxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12448793.png)


![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methyl-4-nitrophenol](/img/structure/B12448827.png)
![6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12448830.png)
![2-(4-{9-[4-(1,3-Dioxoisoindol-2-YL)phenyl]fluoren-9-YL}phenyl)isoindole-1,3-dione](/img/structure/B12448835.png)
![6-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12448840.png)
